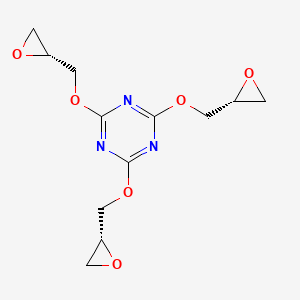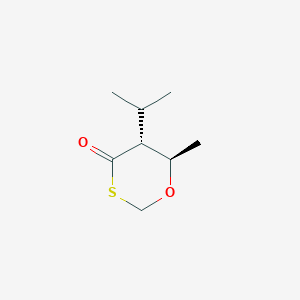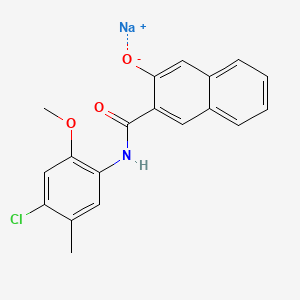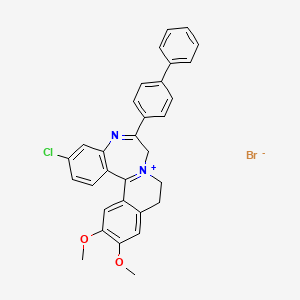![molecular formula C9H12N4O2S B13782360 7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 90065-68-2](/img/structure/B13782360.png)
7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- can be achieved through various synthetic routes. One common method involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with alkyl halides in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature . Another approach includes the reaction with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, anhydrous potassium carbonate, and DMF . The reactions typically occur under mild conditions, such as room temperature, to ensure high yields and minimal by-products.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as 2-(6-aryl-4-oxo-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-3-yl)acetohydrazides and their corresponding hydrazones .
Applications De Recherche Scientifique
4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its enzyme inhibitory and cytotoxic properties.
Mécanisme D'action
The mechanism of action of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as purine nucleoside phosphorylase (PNP), which plays a crucial role in purine metabolism . By inhibiting PNP, the compound can exert immunosuppressive effects and potentially treat autoimmune diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one (CI-972): A potent PNP inhibitor with selective cytotoxicity to T cells.
4-Aminopyrrolo[2,3-d]pyrimidine: Studied for its antitubercular activity.
Uniqueness
4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- stands out due to its diverse biological activities and potential applications in various fields. Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
90065-68-2 |
|---|---|
Formule moléculaire |
C9H12N4O2S |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
7-methoxy-3-methyl-2-(methylsulfanylamino)pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N4O2S/c1-12-8(14)6-4-5-13(15-2)7(6)10-9(12)11-16-3/h4-5H,1-3H3,(H,10,11) |
Clé InChI |
GLCJMANYTHNTHD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(N=C1NSC)N(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)



